molecular formula C13H18INO2S B14494915 Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 63587-40-6

Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-

Katalognummer: B14494915
CAS-Nummer: 63587-40-6
Molekulargewicht: 379.26 g/mol
InChI-Schlüssel: DTPPAKKZZYRTCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of an iodomethyl group and a 4-methylphenylsulfonyl group attached to the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the iodomethyl group and the 4-methylphenylsulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted piperidines, sulfoxides, sulfones, and sulfides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler analog without the iodomethyl and sulfonyl groups.

    4-Piperidone: Contains a carbonyl group instead of the sulfonyl group.

    N-Methylpiperidine: Lacks the iodomethyl group but has a methyl group attached to the nitrogen.

Uniqueness

Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the iodomethyl and 4-methylphenylsulfonyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

63587-40-6

Molekularformel

C13H18INO2S

Molekulargewicht

379.26 g/mol

IUPAC-Name

2-(iodomethyl)-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18INO2S/c1-11-5-7-13(8-6-11)18(16,17)15-9-3-2-4-12(15)10-14/h5-8,12H,2-4,9-10H2,1H3

InChI-Schlüssel

DTPPAKKZZYRTCL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.